molecular formula C25H26N4O4 B1677802 Otamixaban CAS No. 193153-04-7

Otamixaban

Cat. No. B1677802
M. Wt: 446.5 g/mol
InChI Key: PFGVNLZDWRZPJW-OPAMFIHVSA-N
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Description

Molecular Structure Analysis

Otamixaban has a molecular formula of C25H26N4O4 and a molar mass of 446.507 g/mol . The structure of Otamixaban has been characterized using single crystal x-ray diffraction (scXRD) method .


Chemical Reactions Analysis

Otamixaban is known to be a reversible non-covalent inhibitor, with the two chemical groups being stable in blood and urine .


Physical And Chemical Properties Analysis

Otamixaban is a solid substance with a molecular weight of 446.5 g/mol . It has a solubility of 50 mg/mL in DMSO .

Scientific Research Applications

Anticoagulant Effect in Acute Coronary Syndromes

Otamixaban, an intravenous direct factor Xa inhibitor, was evaluated for its efficacy and safety in patients with non-ST-elevation acute coronary syndromes. A phase 2 trial compared various doses of otamixaban against unfractionated heparin plus eptifibatide, aiming to determine the optimal dose range for further assessment. The findings suggested that otamixaban infusions ranging from 0.100-0.140 mg/kg/h could potentially reduce ischemic events with a safety profile comparable to that of unfractionated heparin plus eptifibatide, warranting further testing in a phase 3 trial (Sabatine et al., 2009).

Molecular Characterization

Research on the enantiomeric characterization and structure elucidation of Otamixaban has highlighted its potent factor Xa inhibitory capability, crucial for its application in managing acute coronary syndrome. Despite challenges in obtaining a suitable crystal for Otamixaban, vibrational circular dichroism (VCD) spectroscopy and other methods were used to determine its absolute configuration as (R,R), contributing to its clinical development process (Jianjie Shen et al., 2013).

Pharmacokinetics and Pharmacodynamics

Studies have explored otamixaban's pharmacokinetic and pharmacodynamic properties, especially in patients with stable coronary artery disease, aiming to achieve effective anticoagulation with low bleeding rates. These investigations provide insights into dosing strategies that balance efficacy and safety, important for tailoring otamixaban's use in specific patient populations (Hinder et al., 2006).

Clinical Trial Design and Rationale

The TAO trial, a phase III study, was designed to assess otamixaban's clinical efficacy and safety against unfractionated heparin plus eptifibatide in non-ST-segment elevation acute coronary syndromes. This trial's comprehensive design underscores the importance of rigorous clinical evaluation in developing new therapeutic strategies (Steg et al., 2012).

Novel Applications and Potential

Beyond its primary applications in acute coronary syndromes, otamixaban has been investigated for potential roles in other areas, such as its synergistic inhibition of SARS-CoV-2 cell entry when combined with covalent protease inhibitors. This suggests otamixaban's inhibitory mechanisms on TMPRSS2 activity could offer new therapeutic pathways for treating COVID-19, highlighting the versatility of otamixaban in addressing different medical challenges (Hempel et al., 2021).

Safety And Hazards

The primary safety outcome of Otamixaban is related to bleeding. In a study, TIMI major or minor bleeding at day 7 was observed in 3.1% of patients treated with Otamixaban .

properties

IUPAC Name

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGVNLZDWRZPJW-OPAMFIHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172917
Record name Otamixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Otamixaban

CAS RN

193153-04-7
Record name Otamixaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193153-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otamixaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06635
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Otamixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTAMIXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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